molecular formula C5H13ClN2O2 B584772 (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride CAS No. 1346617-00-2

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

Cat. No.: B584772
CAS No.: 1346617-00-2
M. Wt: 175.569
InChI Key: GGTYBZJRPHEQDG-DSNAFDLYSA-N
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Description

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-Ornithine, an amino acid that plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver. The stable isotope labeling with carbon-13 and nitrogen-15 allows for precise tracking and analysis in metabolic studies and other biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves the incorporation of stable isotopes into the L-Ornithine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Starting from labeled precursors, the synthesis involves multiple steps of chemical reactions to introduce the carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.

    Biological Methods: Utilizing microorganisms or cell cultures that can incorporate labeled isotopes into amino acids during their metabolic processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:

    Fermentation: Using genetically modified microorganisms to produce labeled amino acids.

    Chemical Synthesis: Scaling up the chemical synthesis process to produce larger quantities of the labeled compound.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to L-Glutamate through oxidative deamination.

    Reduction: Reduction of the carboxyl group to form corresponding alcohols.

    Substitution: Amino group substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products Formed

    Oxidation: Formation of L-Glutamate.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of various L-Ornithine derivatives.

Scientific Research Applications

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand amino acid metabolism and pathways.

    Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of the urea cycle.

    Medicine: Utilized in clinical research to study liver function and disorders related to ammonia detoxification.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride exerts its effects by participating in the urea cycle, where it helps convert ammonia into urea for excretion. The labeled isotopes allow for precise tracking of the compound’s metabolic fate, providing insights into the molecular targets and pathways involved in amino acid metabolism.

Comparison with Similar Compounds

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can be compared with other stable isotope-labeled amino acids, such as:

    L-Arginine-13C6,15N4 Hydrochloride: Used in similar metabolic studies but focuses on arginine metabolism.

    L-Lysine-13C6,15N2 Hydrochloride: Utilized in protein synthesis studies.

    L-Histidine-13C6,15N3 Hydrochloride: Applied in studies of histidine metabolism and protein interactions.

Uniqueness

This compound is unique due to its specific role in the urea cycle and its application in studying ammonia detoxification and liver function. Its stable isotope labeling provides a powerful tool for precise metabolic tracking and analysis.

Properties

IUPAC Name

(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYBZJRPHEQDG-QQIPSHICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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